Technical Profile: 3-(5-chloro-1H-indol-1-yl)propanoic acid
Technical Profile: 3-(5-chloro-1H-indol-1-yl)propanoic acid
The following technical guide details the chemical profile, synthesis, and application of 3-(5-chloro-1H-indol-1-yl)propanoic acid .
Compound Identity & Physicochemical Characterization
This compound represents a specific regioisomer of the indole-propionic acid class, characterized by the substitution of the propanoic acid chain at the indole nitrogen (
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 3-(5-chloro-1H-indol-1-yl)propanoic acid |
| Common Synonyms | |
| CAS Number | Not Widely Listed (Refer to PubChem CID: 59466443 ) |
| InChIKey | QUMLYCMUFWVGGA-UHFFFAOYSA-N |
| SMILES | OC(=O)CCN1C=CC2=C1C=CC(Cl)=C2 |
| Molecular Formula | |
| Molecular Weight | 223.66 g/mol |
Physicochemical Properties (Predicted)
| Property | Value | Relevance |
| LogP (Octanol/Water) | ~2.85 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| pKa (Acid) | ~4.76 | Typical carboxylic acid; ionized at physiological pH (7.4). |
| H-Bond Donors | 1 (COOH) | Critical for active site interaction (e.g., salt bridges). |
| H-Bond Acceptors | 2 (COOH, Indole N*) | Note: Indole N lone pair is delocalized, poor acceptor. |
| Topological Polar Surface Area | ~42 | Indicates good membrane permeability (<140 |
Synthetic Pathway & Methodology
The synthesis of 3-(5-chloro-1H-indol-1-yl)propanoic acid is most efficiently achieved via a base-catalyzed aza-Michael addition of 5-chloroindole to an acrylate ester, followed by saponification. This route avoids the regioselectivity issues often seen with alkyl halides.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the two-step synthesis starting from 5-chloroindole.
Caption: Two-step synthesis via Aza-Michael addition and ester hydrolysis. The N1-alkylation is favored by the acidity of the indole N-H (pKa ~16) in the presence of a base.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(5-chloro-1H-indol-1-yl)propanoate
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Reagents: 5-Chloroindole (1.0 eq), Ethyl Acrylate (1.5 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or KOH (catalytic).
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Solvent: Acetonitrile (MeCN) or DMF.
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Procedure:
-
Dissolve 5-chloroindole in MeCN under
atmosphere. -
Add DBU followed by dropwise addition of ethyl acrylate.
-
Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove DBU), water, and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
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Step 2: Saponification to Free Acid
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Reagents: Ester intermediate (1.0 eq), LiOH·H2O (3.0 eq).
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Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.
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Stir at room temperature for 4 hours.
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Workup: Acidify reaction mixture to pH ~2 with 1N HCl. A white precipitate typically forms.
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Extract with EtOAc (3x). Combine organics, dry, and concentrate.[1]
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Recrystallization: Recrystallize from Ethanol/Water or Toluene to yield the pure acid as a white/off-white solid.
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Biological & Pharmaceutical Applications
The N-substituted indole scaffold is a privileged structure in medicinal chemistry, distinct from the C3-substituted auxin mimics.
CRTH2 (DP2) Antagonism
Derivatives of indole-1-propanoic acid are investigated as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) . These compounds block the binding of Prostaglandin D2 (PGD2), preventing allergic inflammation (asthma, rhinitis). The carboxylic acid moiety mimics the pharmacophore of PGD2, while the 5-chloroindole core provides hydrophobic interactions within the receptor pocket.
Cytosolic Phospholipase A2 (cPLA2α) Inhibition
Research indicates that
Mechanism of Action Diagram (CRTH2 Pathway)
Caption: Therapeutic intervention point. The compound competes with PGD2 for the CRTH2 receptor, halting the inflammatory cascade.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a standard halogenated indole derivative.
-
Hazard Statements (GHS):
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent indole oxidation.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem. "3-(5-chloro-1H-indol-1-yl)propanoic acid (CID 59466443)." National Library of Medicine.[4][3] [Link]
-
National Institutes of Health (NIH). "Indole-3-propanoic acid derivatives and their biological activities." (Contextual reference for Indole-propionic acid class properties). [Link]
-
MDPI. "Design, Synthesis, and Biological Evaluation of Indole-based Inhibitors." Molecules. (Reference for cPLA2/CRTH2 activity of N-substituted indoles). [Link]
Sources
- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole-3-propanoic acid, 5-chloro- | C11H10ClNO2 | CID 185780 - PubChem [pubchem.ncbi.nlm.nih.gov]
